molecular formula C28H46ClNO3 B12725474 Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate CAS No. 10139-80-7

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate

Cat. No.: B12725474
CAS No.: 10139-80-7
M. Wt: 480.1 g/mol
InChI Key: XSTVKUYSCKWKCJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate involves the quaternization of benzyldimethylamine with 2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as hydroxide ions and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .

Scientific Research Applications

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate has several scientific research applications:

Mechanism of Action

The antimicrobial activity of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate is primarily due to its ability to disrupt cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganism .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

    Dodecylbenzenesulfonic Acid: An anionic surfactant with antimicrobial activity.

Uniqueness

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in disrupting microbial cell membranes and enhances its solubility in various solvents .

Properties

CAS No.

10139-80-7

Molecular Formula

C28H46ClNO3

Molecular Weight

480.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate

InChI

InChI=1S/C28H44NO2.ClH.H2O/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;;/h9-15,20H,16-19,21-22H2,1-8H3;1H;1H2/q+1;;/p-1

InChI Key

XSTVKUYSCKWKCJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.O.[Cl-]

Origin of Product

United States

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